![molecular formula C14H19BrN2O B14339127 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide CAS No. 97301-06-9](/img/structure/B14339127.png)
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide is a quaternary ammonium compound with a unique bicyclic structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a bicyclic octane ring with an azoniabicyclo moiety and a phenylethyl group attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with a phenylethyl bromide derivative. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yields. The process involves the nucleophilic substitution of the bromide ion by the nitrogen atom in the DABCO structure, forming the desired quaternary ammonium compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments are crucial to achieving consistent results. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of surfactants and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s quaternary ammonium structure allows it to bind to negatively charged sites on proteins and other biomolecules, altering their function. This interaction can lead to antimicrobial effects by disrupting cell membranes and inhibiting enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane: Similar structure but with a benzyl group instead of a phenylethyl group.
1-(2-oxo-2-phenylethyl)pyridinium bromide: Similar functional groups but with a pyridinium ring instead of a bicyclic structure
Uniqueness
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide is unique due to its specific bicyclic structure and the presence of both an azoniabicyclo moiety and a phenylethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Propiedades
Número CAS |
97301-06-9 |
|---|---|
Fórmula molecular |
C14H19BrN2O |
Peso molecular |
311.22 g/mol |
Nombre IUPAC |
2-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C14H19N2O.BrH/c17-14(13-4-2-1-3-5-13)12-16-9-6-15(7-10-16)8-11-16;/h1-5H,6-12H2;1H/q+1;/p-1 |
Clave InChI |
QXAWFDUHKGRSSX-UHFFFAOYSA-M |
SMILES canónico |
C1C[N+]2(CCN1CC2)CC(=O)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


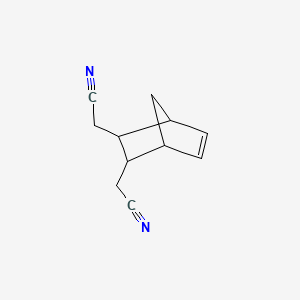
![Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]-](/img/structure/B14339074.png)
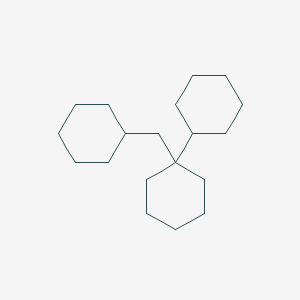
![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14339084.png)
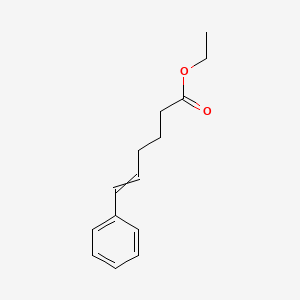
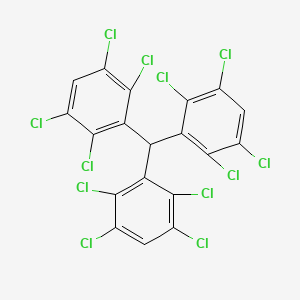
![1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide](/img/structure/B14339103.png)

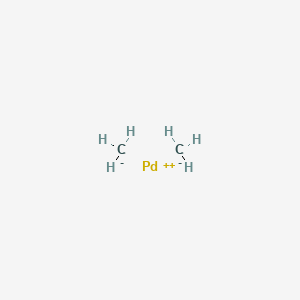
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)
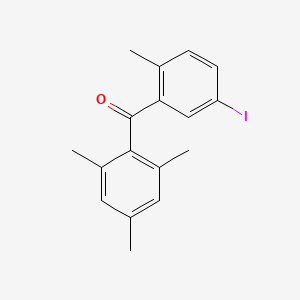

![2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile](/img/structure/B14339126.png)
![3-[(3,3,5-Trimethylcyclohexyl)amino]phenol](/img/structure/B14339135.png)
